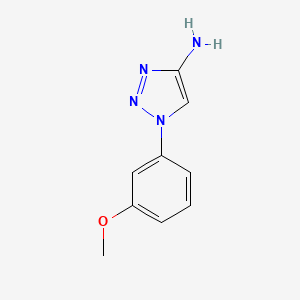![molecular formula C21H21NO3 B2840128 N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 862389-89-7](/img/structure/B2840128.png)
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a furan derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Furan derivatives, including compounds similar to N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, have been extensively studied for their unique chemical properties and synthesis methods. For example, the work by Konstantinov et al. (1971) explores the anode oxidation of various heterocyclic acids, demonstrating the versatile reactivity of furan compounds under electrochemical conditions (Konstantinov, Shelepin, & Koloskova, 1971). Such studies provide foundational knowledge for developing synthetic routes and understanding the chemical behavior of furan-carboxamide derivatives.
Biological Applications
Furan derivatives have shown potential in biological applications, particularly as antiprotozoal agents. For instance, Das and Boykin (1977) synthesized and evaluated a series of substituted bis-guanylphenyl furans for their antimalarial and antitrypanosomal activities, highlighting the therapeutic potential of furan derivatives in treating parasitic infections (Das & Boykin, 1977). This research indicates the possibility of furan-carboxamide derivatives being used in developing novel antiprotozoal medications.
Material Science Applications
In material science, furan derivatives are explored for their application in creating sustainable materials. Jiang et al. (2015) discuss the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides, showcasing their potential as eco-friendly alternatives to traditional polyphthalamides (Jiang, Maniar, Woortman, van Ekenstein, & Loos, 2015). This research suggests the utility of furan-carboxamide derivatives in developing high-performance, sustainable polymeric materials.
Anticancer and Antiviral Research
The exploration of furan derivatives extends into anticancer and antiviral research as well. Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives as novel inhibitors of the H5N1 influenza virus, demonstrating significant antiviral activity (Yongshi et al., 2017). Additionally, research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives by Lan et al. (2017) indicates their potential as EGFR inhibitors and anticancer agents (Lan et al., 2017). These studies underscore the potential of furan-carboxamide derivatives in medicinal chemistry for developing novel therapeutic agents.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-4-7-17(8-5-14)24-13-18-9-11-20(25-18)21(23)22-19-10-6-15(2)12-16(19)3/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBVNRBQLZGTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2840060.png)
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)

